4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide

Catalog No.
S12656239
CAS No.
M.F
C22H19NO5S
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethy...

Product Name

4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide

IUPAC Name

N-[1-(benzenesulfonyl)-2-oxo-2-phenylethyl]-4-methoxybenzamide

Molecular Formula

C22H19NO5S

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H19NO5S/c1-28-18-14-12-17(13-15-18)21(25)23-22(20(24)16-8-4-2-5-9-16)29(26,27)19-10-6-3-7-11-19/h2-15,22H,1H3,(H,23,25)

InChI Key

VFQINABXNBLYHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

4-Methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide is a compound characterized by its complex molecular structure, which includes a methoxy group, a sulfonamide moiety, and an amide functional group. Its molecular formula is C22H21N3O5S, with a molecular weight of approximately 439.484 g/mol . The presence of the methoxy group contributes to its solubility and potential biological activity, while the sulfonamide group may enhance interactions with biological targets.

The chemical reactivity of 4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide can be attributed to its functional groups. Key reactions include:

  • Hydrolysis: The amide bond can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonamide group may participate in nucleophilic substitution reactions, particularly with nucleophiles such as amines or alcohols.
  • Reduction: The carbonyl group (C=O) in the 2-oxo moiety can be reduced to an alcohol under appropriate conditions, altering its biological activity.

Compounds containing benzamide and sulfonamide functionalities are known for their diverse biological activities. Preliminary studies suggest that 4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide may exhibit:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial enzymes.
  • Anti-inflammatory Effects: The presence of the sulfonamide group is often linked to anti-inflammatory activity, potentially making this compound useful in treating inflammatory conditions.
  • Antitumor Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

The synthesis of 4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide typically involves several steps:

  • Formation of the Sulfonamide: Reacting a suitable phenylamine with a sulfonyl chloride to form the sulfonamide derivative.
  • Creation of the 2-Oxo Moiety: This can be achieved through condensation reactions involving ketones or aldehydes with suitable amines.
  • Final Coupling: The benzamide is formed by coupling the sulfonamide with the 2-oxo compound using standard amide coupling techniques, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

4-Methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Chemical Research: It can be used as a reagent in organic synthesis or as a model compound for studying sulfonamide-related chemistry.

Research into the interactions of 4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide with biological targets is essential for understanding its mechanism of action. Interaction studies may include:

  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes related to bacterial growth or inflammation.
  • Binding Affinity Studies: Using techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding affinities with target proteins.

Several compounds share structural similarities with 4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Methoxy-N-(2-phenylethe)-benzamideC16H17NO2Lacks sulfonamide; simpler structure
N-(4-Sulfamoylphenyl)-benzamideC13H14N2O3SContains sulfamoyl but lacks methoxy group
4-Methoxy-N-[2-(methylsulfonyl)-phenyl]benzamideC17H19N3O5SSimilar functionality but different substituents

Uniqueness

The uniqueness of 4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide lies primarily in its combination of a methoxy group and a phenylsulfonyl moiety, which may provide enhanced solubility and specific biological interactions compared to other similar compounds. This structural diversity can lead to distinct pharmacological profiles and potential therapeutic applications that are not present in simpler derivatives.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

409.09839388 g/mol

Monoisotopic Mass

409.09839388 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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